molecular formula C13H12N2 B3138394 N,N-Diphenylformamidine CAS No. 4538-56-1

N,N-Diphenylformamidine

Cat. No.: B3138394
CAS No.: 4538-56-1
M. Wt: 196.25 g/mol
InChI Key: XXTISPYPIAPDGY-UHFFFAOYSA-N
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Description

N,N-Diphenylformamidine (C₁₃H₁₂N₂) is an organic compound characterized by two phenyl groups attached to a formamidine core. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of asymmetric cyanine dyes, coordination complexes, and catalytic systems. Its synthesis typically involves the reaction of aniline with formic anhydride under acid-catalyzed conditions . Key applications include:

  • Catalysis: Acts as a base catalyst in esterification, carboxylation, and alcohol-acid reactions.
  • Dye Synthesis: Critical in forming near-infrared Raman reporter molecules (e.g., acridine-based dyes) and asymmetric cyanine dyes .
  • Coordination Chemistry: Functions as a ligand in copper-catalyzed oxidative polymerizations .

Safety: Highly corrosive and requires handling with protective equipment (gloves, goggles) in well-ventilated environments .

Properties

IUPAC Name

N,N-diphenylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTISPYPIAPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063512
Record name Methanimidamide, N,N-diphenyl-
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4538-56-1
Record name N,N-Diphenylmethanimidamide
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Record name Methanimidamide, N,N-diphenyl-
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Record name Methanimidamide, N,N-diphenyl-
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Record name Methanimidamide, N,N-diphenyl-
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Record name N,N-diphenylformamidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenylformamidine can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing high yields in short reaction times. Another method involves the hydrogenation of carbodiimides using catalysts like palladium hydroxide on barium sulfate or Raney nickel .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylformamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted formamidines .

Scientific Research Applications

N,N'-Diphenylformamidine is a chemical compound with the molecular formula C13H12N2C_{13}H_{12}N_2 and a molecular weight of 198.23 g/mol . It is also known as N,N'-diphenylmethanimidamide . Formamidines, including N,N'-Diphenylformamidine, are important intermediates in various applications, such as in pesticides and histamine receptor antagonists .

Properties of N,N'-Diphenylformamidine

N,N'-Diphenylformamidine exhibits several important properties :

  • Molecular Weight: 198.23 g/mol
  • IUPAC Name: N,N'-diphenylmethanimidamide
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3

Synthesis and Study

The synthesis and purification of formamidines, including N,N'-disubstituted formamidines with phenyl side groups, have been studied . Various NMR techniques have been employed to study the interactions of formamidines, demonstrating their interaction with carboxylic acids . The ability of formamidines to exchange amines has also been explored using 1H^1H NMR, with both aliphatic and aromatic formamidines found to be capable of amine exchange .

Dynamic Properties

Formamidines possess distinct dynamic properties, making them useful in non-covalent synthesis . They can engage in non-covalent interactions, such as hydrogen bonding with carboxylic acids, and dynamic covalent chemistry through amine exchange .

Applications in Non-Covalent Synthesis

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N,N'-Bis(3,4-dichlorophenyl)formamidine and N,N'-Bis(4-bromophenyl)formamidine
  • Structure : Substituted with halogenated phenyl groups (Cl or Br) instead of unmodified phenyls.
  • Applications : Likely used in specialized dye or pharmaceutical syntheses where halogenation is required .
(b) N,N'-Diphenylguanidine
  • Structure : Replaces the formamidine core with a guanidine group (NH-C(NH)-NH).
  • Basicity : Guanidine derivatives are stronger bases due to resonance stabilization of the protonated form.
  • Applications : Used in rubber vulcanization and as a catalyst in organic reactions. Unlike diphenylformamidine, it is less common in dye synthesis .
(c) N,N-Dimethylformamide (DMF)
  • Structure : Methyl groups replace phenyls, resulting in a polar aprotic solvent.
  • Reactivity : Primarily a solvent and reagent in formylation, carbonylation, and cyclization reactions. Lacks catalytic utility due to lower basicity .
  • Safety : Less corrosive but highly toxic, requiring precautions against chronic exposure .
(d) N,N'-Diphenylbenzidine
  • Structure : Features a biphenylamine backbone instead of formamidine.
  • Applications: Used as a monomer in polyimide production and as an electron-transport material in OLEDs. Differs from diphenylformamidine in electronic properties and polymerization roles .

Comparative Analysis of Key Properties

Compound Core Structure Substituents Key Applications Basicity Solubility Safety Profile
N,N-Diphenylformamidine Formamidine Phenyl ×2 Dye synthesis, catalysis, ligands Moderate Low (lipophilic) Corrosive, skin irritant
N,N'-Bis(4-Br-Ph)FAD Formamidine 4-Bromophenyl ×2 Halogenated intermediates Low Very low Likely toxic
N,N'-Diphenylguanidine Guanidine Phenyl ×2 Rubber vulcanization, base catalysis High Moderate Irritant
DMF Formamide Methyl ×2 Solvent, formylation reactions Low High (polar) Toxic (reprotoxic)
N,N'-Diphenylbenzidine Biphenylamine Phenyl ×2 Polymers, OLEDs Low Insoluble Hazardous dust

Stability and Analytical Data

  • Equilibrium Constants : this compound exhibits distinct equilibrium behavior compared to N,N'-diphenylguanidine, with lower basicity but higher steric hindrance affecting protonation dynamics .
  • Thermal Stability : Phenyl groups confer thermal stability (up to 150°C), whereas DMF degrades above 100°C .

Biological Activity

N,N-Diphenylformamidine is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. It belongs to the class of formamidines, which exhibit structural similarities to imidazole, a component of histamine, suggesting a range of biological activities including enzyme inhibition and receptor modulation.

Chemical Structure

This compound has the following chemical structure:

C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of aniline derivatives with formic acid or other formamide sources. A notable method involves using FeCl3 as a catalyst, enabling efficient conversion from primary aryl amines to N,N'-diarylformamidines under mild conditions .

Table 1: Synthesis Conditions for this compound

Reaction ComponentCatalystYield (%)Melting Point (°C)
Aniline + Formic AcidFeCl382211-212
2,6-Dimethylaniline + Formic AcidFeCl389183-184

This compound and its derivatives are known to interact with various biological targets. They have been studied for their roles as monoamine oxidase inhibitors, which are crucial in the regulation of neurotransmitters in the brain. This property suggests potential applications in treating neurological disorders .

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects in cancer cell lines, particularly under conditions that induce reactive oxygen species (ROS) production. For instance, its application in photothermal therapy has shown promising results in enhancing cytotoxicity in HeLa cells when subjected to near-infrared (NIR) light irradiation .

Table 2: Cytotoxicity Data of this compound

Cell LineTreatment ConditionIC50 (µM)
HeLaPhotoirradiation200
HCA2Standard Culture150

Study on Enzyme Inhibition

A significant study focused on the inhibitory activity of this compound derivatives against p38 MAPK, a kinase involved in cellular stress responses. The derivatives were synthesized via microwave-assisted methods, demonstrating enhanced selectivity and potency compared to traditional inhibitors .

Study on Non-Covalent Interactions

Research has also explored the non-covalent interactions of formamidines with carboxylic acids, revealing their potential utility in dynamic covalent chemistry. This study utilized NMR techniques to elucidate the interaction dynamics, indicating that these compounds could play a role in complex molecular assemblies .

Q & A

Q. What is the standard synthetic protocol for N,N-Diphenylformamidine, and what methodological considerations are critical for reproducibility?

this compound is synthesized via the reaction of aniline with formic anhydride under acid-catalyzed conditions. Key steps include:

  • Stoichiometry : A 2:1 molar ratio of aniline to formic anhydride ensures complete conversion.
  • Catalysis : Acidic conditions (e.g., HCl or H₂SO₄) are required to protonate intermediates and drive the reaction forward.
  • Purification : Recrystallization from ethanol or methanol yields high-purity product (>95%).
  • Validation : Confirm product identity using NMR (¹H/¹³C) and FT-IR spectroscopy to detect characteristic formamidine peaks (e.g., N–H stretch at ~3200 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis, and how are these methodologies validated?

The compound serves as:

  • Base Catalyst : Facilitates esterification and carboxylation reactions by deprotonating acidic substrates (e.g., alcohols, amines). Validate catalytic efficiency via kinetic studies (e.g., monitoring reaction progress with GC-MS).
  • Intermediate : Used to synthesize fluorescent dyes (e.g., cyanine derivatives) and coordination compounds. Confirm product structures via X-ray crystallography and UV-Vis spectroscopy for dye characterization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound is corrosive and irritant.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does solvent selection influence the synthesis of asymmetric cyanine dyes using this compound, and what mechanistic insights explain these effects?

Solvent polarity and boiling point critically impact reaction outcomes:

  • Acetic Anhydride : High polarity accelerates condensation but may hydrolyze intermediates; monitor by HPLC to detect side products.
  • DMSO : Stabilizes charged intermediates, enhancing dye yield (~70–80%) but requiring post-reaction dialysis to remove residual solvent.
  • Temperature : Reactions at 100–120°C for 6–12 hours optimize cyclization. Mechanistic studies (e.g., DFT calculations) suggest solvent-dependent transition-state stabilization .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a catalyst in esterification?

Discrepancies often arise from:

  • Moisture Sensitivity : The compound hydrolyzes in humid conditions; use molecular sieves or anhydrous solvents.
  • Substrate Purity : Impurities in alcohols (e.g., water content) reduce catalytic activity. Pre-dry substrates with MgSO₄.
  • Reaction Monitoring : Employ in-situ FT-IR to track ester formation and optimize reaction termination points .

Q. What advanced analytical techniques are recommended for characterizing decomposition byproducts of this compound under prolonged storage?

  • LC-QTOF-MS : Identifies low-abundance degradation products (e.g., formanilide derivatives) with high mass accuracy.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition onset temperatures.
  • Data Management : Use platforms like Chemotion ELN to archive spectra and ensure reproducibility across labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diphenylformamidine
Reactant of Route 2
N,N-Diphenylformamidine

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